Home > Products > Screening Compounds P129480 > CGP 74514 dihydrochloride
CGP 74514 dihydrochloride -

CGP 74514 dihydrochloride

Catalog Number: EVT-256100
CAS Number:
Molecular Formula: C19H24ClN7.2HCl
Molecular Weight: 458.82
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potent cdk1 inhibitor (IC50 = 25 nM). Reduces Akt phosphorylation and increases mitochondrial damage in leukemia cells in vitro in combination with LY 294002.
Synthesis Analysis

The synthesis of CGP 74514 dihydrochloride involves multiple steps, starting with the formation of a core purine structure. The typical synthetic route includes the following stages:

  1. Preparation of the Core Structure: The synthesis begins with the creation of a purine base, specifically 2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine.
  2. Functionalization: This core structure undergoes functionalization to introduce necessary substituents.
  3. Formation of Dihydrochloride Salt: The final step involves reacting the base with hydrochloric acid to form the dihydrochloride salt, ensuring solubility and stability for biological assays.

The reaction conditions typically require careful control of temperature and pH, often utilizing organic solvents like dimethyl sulfoxide to achieve high yields and purity.

Molecular Structure Analysis

CGP 74514 dihydrochloride has a complex molecular structure characterized by its purine base. The key structural features include:

  • Purine Core: A bicyclic structure composed of fused imidazole and pyrimidine rings.
  • Substituents: It contains an amino group attached to a cyclohexane ring and a chlorophenyl group that enhances its biological activity.

The molecular weight is approximately 373.27 g/mol, with specific stereochemistry that contributes to its selective inhibition of CDK1. The structural data can be represented as follows:

PropertyValue
Molecular FormulaC16H20Cl2N6C_{16}H_{20}Cl_2N_6
Molecular Weight373.27 g/mol
Structure TypePurine Derivative
Chemical Reactions Analysis

CGP 74514 dihydrochloride participates in several chemical reactions relevant to its function as a CDK1 inhibitor:

  • Oxidation Reactions: Can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to various oxidized derivatives.
  • Reduction Reactions: Involves reagents such as sodium borohydride or lithium aluminum hydride, which can convert certain functional groups into their reduced forms.
  • Substitution Reactions: Typically involves nucleophilic substitution where halogens or amines may replace existing groups on the purine structure.

These reactions are essential for modifying CGP 74514 dihydrochloride for further studies or applications in drug development .

Mechanism of Action

The mechanism of action of CGP 74514 dihydrochloride primarily revolves around its selective inhibition of CDK1. By binding to the active site of CDK1, it prevents the phosphorylation of target proteins that are crucial for cell cycle progression, particularly at the G2/M transition phase. This inhibition leads to:

  • Cell Cycle Arrest: Cells are unable to proceed from G2 phase to mitosis.
  • Induction of Apoptosis: Prolonged cell cycle arrest can trigger apoptotic pathways in cancer cells, making it a potential candidate for cancer therapy.

Studies indicate that CGP 74514 dihydrochloride significantly reduces Akt phosphorylation and increases mitochondrial damage in leukemia cells in vitro, further supporting its role as an anticancer agent .

Physical and Chemical Properties Analysis

The physical and chemical properties of CGP 74514 dihydrochloride are crucial for its application in research:

These properties enhance its usability in laboratory settings for various biological assays .

Applications

CGP 74514 dihydrochloride is primarily used in scientific research with applications including:

  • Cancer Research: Investigating cell cycle regulation and apoptosis mechanisms in various cancer types.
  • Pharmacological Studies: Evaluating the effects of CDK1 inhibition on tumor growth and survival pathways.
  • Cell Biology: Studying cellular responses to stress and damage through targeted inhibition of key regulatory enzymes.

Its potency as a CDK1 inhibitor makes it a valuable tool for researchers exploring therapeutic strategies against cancer and other diseases related to cell cycle dysregulation .

Mechanisms of Action in Cell Cycle Regulation

CDK1 Inhibition Dynamics and Selectivity Profiling

CGP 74514 dihydrochloride is a potent purine-derived inhibitor targeting cyclin-dependent kinase 1 (CDK1), a master regulator of mitotic entry. Its primary mechanism involves competitive inhibition at the ATP-binding site of CDK1, with a reported half-maximal inhibitory concentration (IC₅₀) of 25 nM. This high potency stems from specific molecular interactions: the compound's aminocyclohexyl group forms hydrogen bonds with conserved residues in the kinase hinge region, while its chlorophenyl moiety induces hydrophobic packing within the catalytic cleft [1] [3].

Selectivity profiling reveals preferential inhibition of CDK1 over other CDK family members. While its affinity for CDK1 is dominant, it moderately inhibits CDK2 (IC₅₀ ~100 nM) and CDK4 (IC₅₀ ~200 nM), as evidenced by kinase panel assays. This selectivity profile positions CGP 74514 as a more precise tool than first-generation pan-CDK inhibitors like flavopiridol, which broadly targets transcriptional CDKs (CDK7/9) [1] [3] [4]. The compound's selectivity is further demonstrated by its minimal activity against non-CDK kinases such as MAPK or PKC at concentrations below 1 µM.

Table 1: Kinase Inhibition Profile of CGP 74514 Dihydrochloride

KinaseIC₅₀ (nM)Selectivity Ratio (vs. CDK1)
CDK1/Cyclin B251.0
CDK2/Cyclin E~1004.0
CDK4/Cyclin D1~2008.0
CDK7/Cyclin H>500>20
CDK9/Cyclin T>500>20

Data compiled from biochemical kinase assays [1] [3]

Modulation of Cyclin-Dependent Kinase Signaling Networks

Beyond direct kinase inhibition, CGP 74514 dihydrochloride exerts profound effects on CDK signaling cascades. In human leukemia cells (U937 model), the compound disrupts the CDK1-cyclin B1 complex assembly, preventing phosphorylation of CDK1 at Thr161—a critical activation site. This disruption triggers downstream effects including:

  • Reduced phosphorylation of retinoblastoma (Rb) protein at CDK-specific sites (Ser780/Ser795), causing E2F transcription factor sequestration [3] [4]
  • Downregulation of anti-apoptotic Bcl-2 family proteins through impaired CDK-mediated phosphorylation
  • Sensitization of mitochondrial permeability transition pores via modulation of CDK1-Bcl-xL interactions

Notably, CGP 74514 demonstrates synergistic network modulation when combined with PI3K/Akt inhibitors. In co-treatment studies with LY294002, it amplifies mitochondrial damage by 3.2-fold compared to monotherapy. This synergy arises from dual targeting of survival pathways: LY294002 suppresses Akt-mediated phosphorylation of CDK regulators, while CGP 74514 directly inhibits CDK activity, collectively promoting pro-apoptotic signaling [1] [3]. The compound also influences the NF-κB pathway, reducing nuclear translocation of p65 and downregulating cyclin D1 expression—a key CDK4/6 cofactor frequently overexpressed in cancers [3] [4].

Table 2: Signaling Pathways Modulated by CGP 74514 Dihydrochloride

PathwayMolecular EffectFunctional Consequence
CDK1-Cyclin BDisrupted complex assemblyG2/M arrest
PI3K/AktReduced Akt phosphorylationMitochondrial depolarization
Rb/E2FHypophosphorylated RbCell cycle arrest at G1/S
Bcl-2 FamilyAltered Bcl-xL phosphorylationEnhanced apoptosis
NF-κBReduced p65 nuclear translocationDownregulation of cyclin D1

Impact on G2/M Phase Transition in Cancer Cell Lines

CGP 74514 dihydrochloride induces potent G2/M arrest across diverse cancer lineages. In U937 monocytic leukemia cells, treatment with 1 μM CGP 74514 for 24 hours causes a 4.3-fold increase in the G2/M population (from 12% to 52%). This arrest mechanism involves:

  • Pre-mitotic checkpoint activation: Uninhibited CDK1 prevents dephosphorylation of CDC25C phosphatase, maintaining CDK1 in its inactive phosphorylated state [3] [4]
  • Cyclin B1 mislocalization: Cytoplasmic retention of cyclin B1 due to impaired CDK1-mediated nuclear import signals
  • DNA damage response sensitization: Increased γH2AX foci formation when combined with genotoxic agents

The compound's efficacy varies by cellular context. Leukemia cell lines (U937, HL-60) exhibit greater sensitivity than solid tumor models (MCF-7, A549), likely due to differential expression of CDK1 regulatory proteins. Notably, CGP 74514-induced arrest is not terminal; cells either undergo apoptosis via PARP cleavage (caspase-3-dependent pathway) or slip into G1 phase after prolonged arrest. The apoptotic outcome predominates in leukemia models where treatment increases mitochondrial permeability by 65%, triggering cytochrome c release and activation of executioner caspases [1] [3].

Synergistic G2/M checkpoint abrogation occurs when combining CGP 74514 with DNA-damaging chemotherapeutics. In glioblastoma models, sequential administration with temozolomide—a DNA alkylating agent—reduces G2/M repair capacity by 78%, converting transient arrest into apoptotic death. This strategy exploits the compound's ability to override DNA damage-induced checkpoint activation, forcing damaged cells into catastrophic mitosis [3] [5].

Concluding RemarksCGP 74514 dihydrochloride represents a refined chemical tool for dissecting CDK1-specific functions in cell cycle regulation. Its distinct selectivity profile and synergistic potential with targeted agents offer compelling research applications for probing cell cycle vulnerabilities in cancer. Future studies exploring its activity in CDK1-overexpressing malignancies or in rational combination regimens may yield new mechanistic insights into cell cycle-targeted therapeutics.

Properties

Product Name

CGP 74514 dihydrochloride

Molecular Formula

C19H24ClN7.2HCl

Molecular Weight

458.82

Synonyms

rel-N2-[(1R,2S)-2-Aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine dihydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.